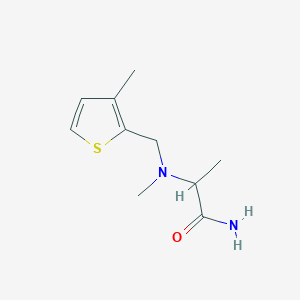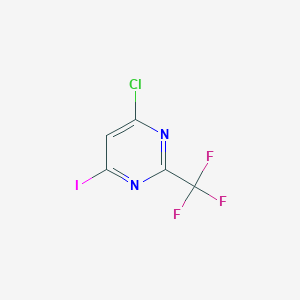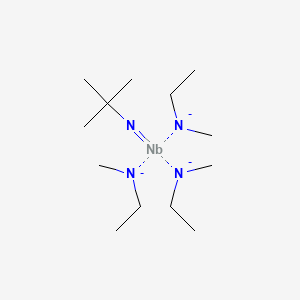
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is an organic compound with the molecular formula C10H10FNOS. This compound is characterized by the presence of a fluorine atom, a hydroxypropylthio group, and a nitrile group attached to a benzene ring. It is a member of the benzonitrile family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, ortho-fluoro benzotrifluoride, undergoes nitration to form 3-nitro-4-fluorobenzonitrile.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-4-fluorobenzonitrile.
Bromination: Bromination of the amino group leads to the formation of 3-fluoro-4-bromobenzonitrile.
Substitution: Finally, the bromine atom is substituted with a hydroxypropylthio group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of readily available raw materials and mild reaction conditions to ensure safety and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and the hydroxypropylthio group influences its reactivity and binding affinity to various biomolecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-4-hydroxybenzonitrile: Similar structure but with a hydroxy group instead of a hydroxypropylthio group.
3-Fluoro-4-methoxybenzonitrile: Contains a methoxy group instead of a hydroxypropylthio group.
Uniqueness
3-Fluoro-4-((3-hydroxypropyl)thio)benzonitrile is unique due to the presence of the hydroxypropylthio group, which imparts distinct chemical and physical properties. This group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C10H10FNOS |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-fluoro-4-(3-hydroxypropylsulfanyl)benzonitrile |
InChI |
InChI=1S/C10H10FNOS/c11-9-6-8(7-12)2-3-10(9)14-5-1-4-13/h2-3,6,13H,1,4-5H2 |
Clé InChI |
BKYFICJMZNHKFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)SCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)



![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)








